6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure with ester groups (ethyl and methyl) at positions 3 and 6, respectively, and a benzamido substituent at position 2. Key properties include:
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-3-26-19(24)21-10-9-13-14(11-21)27-17(15(13)18(23)25-2)20-16(22)12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSTXLZXNUQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially increasing the compound’s stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings
Substituent Impact: 3,4,5-Trimethoxyphenylamino (3d) enhances antitubulin activity via hydrophobic interactions with tubulin’s colchicine site . Benzamido groups (target compound, 6g) improve binding affinity compared to pyridineamide (6h) due to aromatic stacking .
Ester Group Optimization :
- tert-Butyl esters (3j) increase metabolic stability vs. ethyl/methyl (target compound), critical for in vivo efficacy .
Metal Coordination :
- Schiff base ligands () form stable metal chelates (Fe, Co, Ni) with enhanced enzymatic inhibition but reduced antioxidant activity vs. parent ligands .
Biological Activity
The compound 6-ethyl 3-methyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a member of the thieno[2,3-c]pyridine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.
- Molecular Formula : C27H37N3O7S2
- Molecular Weight : 579.73 g/mol
- CAS Number : 449770-48-3
- Purity : Typically 95% .
Antitumor Activity
Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to our compound of interest have shown promising results:
- IC50 Values :
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, as indicated by IC50 values exceeding 20 µM in normal human peripheral blood mononuclear cells (PBMC) .
The mechanism underlying the antiproliferative effects is believed to involve disruption of the cell cycle. Specifically, studies have shown that treatment with related compounds leads to a significant accumulation of cells in the G2/M phase of the cell cycle:
- Flow Cytometry Results :
This indicates that the compound may act as a tubulin assembly inhibitor, which is a common mechanism for many anticancer agents.
Apoptotic Effects
The compound also appears to induce apoptosis in cancer cells. In experiments with K562 cells:
- At IC50 concentrations, apoptosis rates increased significantly from control levels (11%) to approximately 32.87% and 56.01% for different derivatives .
This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells.
Study on Antitubulin Agents
A comprehensive study evaluated several new antitubulin agents based on thieno[2,3-c]pyridine scaffolds. The results indicated that these compounds exhibited potent antiproliferative activity against multiple cancer cell lines with varying IC50 values, reinforcing the potential therapeutic applications of thieno[2,3-c]pyridine derivatives .
Structural Activity Relationship (SAR)
The structural activity relationship studies highlighted that modifications to the thieno[2,3-c]pyridine structure can significantly influence biological activity. For example:
| Compound | Structure Modification | IC50 (HeLa) |
|---|---|---|
| Compound A | Ethoxycarbonyl at C-6 | 1.1 µM |
| Compound B | Methoxycarbonyl at C-6 | 1.9 µM |
These variations underscore the importance of specific functional groups in enhancing biological activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves sequential reactions such as amide coupling, esterification, and cyclization. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
- Purification : Employ flash chromatography with gradients of ethyl acetate/petroleum ether (e.g., 2:8 v/v) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures enhances crystallinity .
- Monitoring : Track reaction progress using TLC (silica gel, UV detection) and confirm completion via LC-MS or -NMR (e.g., disappearance of starting material signals at δ 1.32 ppm for ethyl esters) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituents (e.g., ethyl ester protons at δ 1.32 ppm, methyl groups at δ 3.74 ppm) and confirm the thienopyridine core (aromatic protons at δ 7.16–8.79 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H] at m/z 517.0) and detects isotopic patterns for brominated analogs .
- Infrared Spectroscopy (IR) : Peaks at 1680–1720 cm confirm ester carbonyl groups, while 3300 cm indicates amide N-H stretches .
Advanced Research Questions
Q. How do structural modifications (e.g., benzamido substituents) influence biological activity in related thienopyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the benzamido group with fluorinated (e.g., 2,6-difluoro) or sulfonamide analogs to enhance target binding. For example, 4-methylpiperidine sulfonyl moieties improve kinase inhibition by increasing hydrophobic interactions .
- Functional Group Analysis : Use X-ray crystallography (e.g., PDB ID: JN8) to map binding conformations or computational docking (AutoDock Vina) to predict interactions with targets like tubulin or kinases .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine -NMR, -NMR, and 2D-COSY to resolve overlapping signals (e.g., diastereotopic protons in the dihydrothieno ring) .
- Isotopic Labeling : Synthesize - or -labeled analogs to confirm ambiguous assignments (e.g., distinguishing amide vs. ester carbonyls in IR) .
Q. How can researchers identify and validate biological targets for this compound?
- Methodological Answer :
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibition (IC values <1 µM suggest therapeutic potential) .
- Cellular Assays : Use HEK293T cells transfected with luciferase reporters to assess pathway modulation (e.g., NF-κB or MAPK) .
Q. What synthetic routes enable regioselective functionalization of the dihydrothieno[2,3-c]pyridine core?
- Methodological Answer :
- Electrophilic Substitution : Bromination at C2 using NBS (N-bromosuccinimide) in CCl yields regioselective intermediates for Suzuki-Miyaura couplings .
- Protection/Deprotection : Use Boc (tert-butyloxycarbonyl) groups to protect amines during ester hydrolysis, ensuring selective carboxylate modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
